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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B086468 Get Quote

An In-depth Technical Guide to (R)-(+)-HA-966

Introduction
(R)-(+)-HA-966, or (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a pharmacologically

significant compound that acts as a selective, low-efficacy partial agonist at the glycine

modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its unique interaction

with the NMDA receptor complex confers upon it distinct neuroprotective and anticonvulsant

properties.[3][4] This technical guide provides a comprehensive overview of the chemical,

physical, and pharmacological properties of (R)-(+)-HA-966, with a focus on its mechanism of

action, stereoselectivity, and the experimental methodologies used to characterize it. This

document is intended for researchers, scientists, and professionals in the field of drug

development and neuroscience.

Chemical and Physical Properties
(R)-(+)-HA-966 is the dextrorotatory enantiomer of the racemic compound HA-966. Its

fundamental chemical and physical characteristics are summarized below.
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Property Value Reference

IUPAC Name
(3R)-3-amino-1-

hydroxypyrrolidin-2-one
[3]

Molecular Formula C₄H₈N₂O₂ [3][5]

Molecular Weight 116.12 g/mol [3][5]

CAS Number 123931-04-4 [5]

Solubility Soluble to 100 mM in water [5]

Purity ≥98% [5]

Storage
Desiccate at Room

Temperature
[5]

Pharmacology and Mechanism of Action
The primary pharmacological activity of (R)-(+)-HA-966 is centered on its interaction with the

NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning,

and memory. Unlike competitive NMDA antagonists that bind to the glutamate site or channel

blockers like MK-801, (R)-(+)-HA-966 acts on the strychnine-insensitive glycine co-agonist site.

[2][6]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist,

typically glycine or D-serine. (R)-(+)-HA-966 functions as a partial agonist at this glycine site.[1]

[7] This means that while it binds to the receptor, it elicits a response that is lower than that of a

full agonist. Even at high concentrations, it does not completely inhibit NMDA responses, which

is characteristic of a low-efficacy partial agonist.[1][7] This property allows it to modulate, rather

than completely block, NMDA receptor function, which may contribute to its favorable safety

profile compared to other NMDA antagonists.[3]
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Caption: NMDA Receptor Signaling Pathway and Site of (R)-(+)-HA-966 Action.

Stereoselectivity
A critical aspect of HA-966's pharmacology is the distinct activity of its enantiomers. The

racemic mixture contains both the (R)-(+)- and (S)-(-)-enantiomers, which have markedly

different pharmacological profiles.[2][3]

(R)-(+)-HA-966: This enantiomer is responsible for the selective antagonism at the

glycine/NMDA receptor site.[1][2] This activity accounts for its observed anticonvulsant and

neuroprotective effects.[4]

(S)-(-)-HA-966: In contrast, this enantiomer is only weakly active at the NMDA receptor.[1][2]

Its primary effects are sedative, ataxic, and muscle relaxant, similar to gamma-butyrolactone
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(GBL).[2][3] It is significantly more potent in producing sedation than the (R)-(+)-enantiomer.

[2]

This stereoselectivity underscores the importance of using the resolved (R)-(+)-enantiomer for

studies targeting NMDA receptor modulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2153294/
https://en.wikipedia.org/wiki/HA-966
https://pubmed.ncbi.nlm.nih.gov/2153294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-(+)-Enantiomer (S)-(-)-Enantiomer

Racemic (±)-HA-966

(R)-(+)-HA-966

Resolves to

(S)-(-)-HA-966

Resolves to

Glycine/NMDA Receptor
Antagonism (Partial Agonist)

Anticonvulsant &
Neuroprotective Effects

Weak NMDA Activity Sedative, Ataxic &
Muscle Relaxant Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Tissue Homogenization
(e.g., Rat Cerebral Cortex)

Differential Centrifugation

Isolate Synaptic Membranes

Incubate Membranes with:
- [³H]glycine (Radioligand)

- (R)-(+)-HA-966 (Test Compound)

Rapid Filtration
(Separate Bound from Free Ligand)

Wash Filters

Liquid Scintillation Counting
(Quantify Radioactivity)

Calculate Specific Binding

Determine IC₅₀ Value

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b086468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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